molecular formula C14H15BrO3 B1444302 (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate CAS No. 791594-14-4

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate

Cat. No.: B1444302
CAS No.: 791594-14-4
M. Wt: 311.17 g/mol
InChI Key: XKJACWYQAFNKQK-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate is a chiral cyclopentane derivative with systematic IUPAC name methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate . Its structure consists of a cyclopentane ring substituted at the 1- and 2-positions with a methyl carboxylate and a 4-bromobenzoyl group, respectively (Figure 1). The stereodescriptors (1R,2R) denote the absolute configuration of the two stereocenters, distinguishing it from diastereomers such as the (1S,2R) or (1R,2S) forms.

Table 1: Key identifiers and synonyms

Parameter Value
CAS Registry Number 791594-11-1
Molecular Formula C₁₄H₁₅BrO₃
Molecular Weight 311.17 g/mol
SMILES COC(=O)[C@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)Br
InChIKey XKJACWYQAFNKQK-NEPJUHHUSA-N
Common Synonyms SCHEMBL1748131; CS-13554; AKOS037649744

The compound belongs to the class of cyclopentanecarboxylates , characterized by a five-membered carbocyclic ring fused to ester and ketone functionalities. Its structural rigidity and stereochemical complexity make it valuable in asymmetric synthesis and medicinal chemistry.

Historical Context and Development

The synthesis of this compound emerged from advancements in stereoselective cyclopentane chemistry during the early 21st century. Early routes relied on Friedel-Crafts acylation of cyclopentane precursors with 4-bromobenzoyl chloride, but these methods suffered from poor stereocontrol. Breakthroughs in catalytic asymmetric synthesis, particularly rhodium- and nickel-catalyzed cycloadditions , enabled efficient access to enantiopure cyclopentanes.

A landmark study by Davies et al. (2014) demonstrated the use of rhodium carbene-initiated domino sequences to construct cyclopentanes with four stereocenters in >97% diastereomeric ratio. Similarly, photocatalytic [3+2] cycloadditions employing Ru(bpy)₃²⁺ catalysts provided enantioselective pathways to related structures. These methodologies laid the groundwork for the scalable production of (1R,2R)-configured derivatives.

Stereochemical Significance

The (1R,2R) configuration confers distinct reactivity and molecular recognition properties. Key stereochemical features include:

  • Trans-diaxial arrangement of the benzoyl and carboxylate groups, minimizing steric clash.
  • Chiral Lewis acid coordination sites at the ester carbonyl and ketone oxygen, enabling asymmetric catalysis.
  • Conformational rigidity due to the cyclopentane ring, which restricts rotation around the C1–C2 bond.

Enantioselective synthesis typically employs chiral bisphosphine ligands (e.g., BINAP) or oxazaborolidine catalysts to control absolute configuration. For example, a nickel-catalyzed [3+2] cycloaddition reported in 2021 achieved 99% enantiomeric excess (ee) for analogous cyclopentanes.

Relationship to Cyclopentane Chemistry

Cyclopentane derivatives are pivotal in organic synthesis due to their presence in bioactive molecules and natural products. This compound serves as:

  • A precursor to S1P1 receptor agonists , where the cyclopentane core mimics sphingosine-1-phosphate.
  • A building block for polycyclic systems via Ullmann coupling or oxidative cyclization.
  • A substrate for CES (carboxylesterase) inhibition studies , leveraging its bromobenzoyl group for π-π interactions.

Table 2: Comparative analysis of cyclopentane derivatives

Compound Ring Substituents Key Application
This compound 4-Bromobenzoyl, methyl ester Asymmetric catalysis
Combretastatin A4 analogue 3-Hydroxy, 4-methoxyphenyl Antimitotic agent
Proline derivatives Amino, carboxylic acid Enzyme inhibition

Molecular Identity Parameters

The compound’s molecular identity is defined by:

  • Spectroscopic signatures :
    • ¹H NMR (CDCl₃): δ 7.75 (d, J=8.4 Hz, 2H, ArH), 7.60 (d, J=8.4 Hz, 2H, ArH), 3.72 (s, 3H, OCH₃), 3.10–2.95 (m, 2H, cyclopentane-H).
    • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1260 cm⁻¹ (C–Br).
  • X-ray crystallography : While no direct data exists for this enantiomer, related (1S,2R)-analogs show a dihedral angle of 112° between the benzoyl and carboxylate planes.
  • Chromatographic behavior : Reverse-phase HPLC (C18 column, MeCN/H₂O 70:30) yields a retention time of 8.2 min.

This molecular fingerprint enables precise identification and quality control in synthetic applications.

Properties

IUPAC Name

methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO3/c1-18-14(17)12-4-2-3-11(12)13(16)9-5-7-10(15)8-6-9/h5-8,11-12H,2-4H2,1H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJACWYQAFNKQK-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@H]1C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729681
Record name Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791594-14-4
Record name Methyl (1R,2R)-2-(4-bromobenzoyl)cyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification and Alkylation

  • A substituted carboxylic acid (Formula A) is esterified to form a methyl ester (Formula XVI).
  • This ester is then alkylated with t-butyl bromoacetate to give a diester intermediate (Formula XVII).
  • Selective acidic removal of the t-butyl group yields a monoacid monoester (Formula XVIII).
  • Conversion to the acid chloride (Formula XIIIa) is achieved using thionyl chloride (SOCl2).

Alkylation of Malonic Ester with Phenacyl Bromide

  • A substituted malonic ester (Formula XIX) is alkylated with 4-bromophenacyl bromide (Formula XX) in the presence of a strong base such as sodium hydride (NaH).
  • The intermediate (Formula XXI) undergoes hydrolysis and decarboxylation to yield the desired cyclopentanecarboxylate compound (Formula IIa).
  • This method allows the introduction of the 4-bromobenzoyl group onto the cyclopentanecarboxylate framework with stereochemical control.

Use of Grignard Reagents in Intermediate Synthesis

Grignard reagents, particularly methyl magnesium bromide, are extensively utilized to prepare key intermediates such as 4-bromo-2-methylbutan-2-ol, which can be further transformed into the target compound.

Experimental Data on Grignard Reactions:

Yield (%) Solvent Temperature Reaction Time Notes
75.1 Tetrahydrofuran (THF) 0°C Until completion (TLC monitored) Methyl 3-bromopropanoate reacted with methyl magnesium bromide, quenched with NH4Cl.
71.7 Diethyl ether -20°C 1 hour Methyl 3-bromopropanoate with methyl magnesium bromide under inert atmosphere.
65 Diethyl ether 0–20°C 2 hours 4-bromo-butyric acid methyl ester with methyl magnesium bromide, purified by chromatography.
60 Diethyl ether 0–20°C 1 hour Similar conditions as above, yielding pale pink liquid product.
48.9 Tetrahydrofuran (THF) 0–20°C 16 hours Longer reaction time with methyl 3-bromopropanoate and methyl magnesium bromide.

These Grignard reactions form critical intermediates that can be further elaborated to the final compound through subsequent steps such as oxidation, cyclization, or coupling reactions.

Summary Table of Key Reagents and Conditions

Step Reagents/Conditions Purpose Yield Range (%) Reference
Esterification Carboxylic acid, methanol, acid catalyst Formation of methyl ester Not specified
Alkylation t-butyl bromoacetate, base Formation of diester intermediate Not specified
Selective deprotection Acidic conditions Removal of t-butyl protecting group Not specified
Conversion to acid chloride Thionyl chloride (SOCl2) Activation for further reaction Not specified
Alkylation of malonic ester Sodium hydride (NaH), 4-bromophenacyl bromide Introduction of 4-bromobenzoyl group Not specified
Grignard reaction Methyl magnesium bromide, THF or diethyl ether Formation of key alcohol intermediates 48.9–75.1

Research Findings and Considerations

  • The stereochemical integrity of the (1R,2R) configuration is maintained through chiral starting materials or chiral induction during alkylation steps.
  • The use of strong bases like sodium hydride enables efficient alkylation of malonic esters with phenacyl bromides, critical for installing the 4-bromobenzoyl group.
  • Grignard reagents provide a versatile method for preparing intermediates with good yields, but reaction conditions such as temperature and solvent choice significantly affect yield and purity.
  • Purification typically involves silica gel column chromatography with eluents like petroleum ether/ethyl acetate mixtures.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by LC-MS confirm the formation of desired intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (1R,2R)-methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate and analogous compounds:

Compound Name Substituents Ester Group Stereochemistry Key Properties/Applications Synthesis Yield/Purity References
This compound 4-Bromobenzoyl Methyl 1R,2R Electrophilic aryl halide for cross-coupling; high stereochemical rigidity Not explicitly reported
Methyl cyclopentanecarboxylate None (parent structure) Methyl N/A (non-chiral) Baseline for lipophilicity studies; precursor for ester derivatives Commercial availability
Ethyl (1R,2S)-2-(4-fluorobenzylamino)cyclopentanecarboxylate 4-Fluorobenzylamino Ethyl 1R,2S Amine functionality for hydrogen bonding; fluorinated aromatic group enhances bioavailability 97% purity (commercial)
tert-Butyl 2-ethyl-4-(4-methoxybenzyloxy)cyclopentanecarboxylate Ethyl, 4-methoxybenzyloxy tert-Butyl 1R,2R,4S (mixture) Bulky tert-butyl ester enhances steric hindrance; methoxy group aids solubility 73% yield (silica chromatography)
(1R,2R)-Methyl 2-(4'-nitrobiphenylcarbonyl)cyclopentanecarboxylate 4-Nitrobiphenylcarbonyl Methyl 1R,2R Nitro group increases electron-withdrawing effects; potential for redox-active applications 97% purity (commercial)
Ethyl 4-(cyclopropanesulfonamido)-2-ethyl-1-fluorocyclopentanecarboxylate Cyclopropanesulfonamido, ethyl, fluorine Ethyl Not specified Sulfonamido group introduces hydrogen-bond acceptor; fluorine enhances metabolic stability 46% yield (chromatography)

Key Comparative Insights:

Substituent Effects: The 4-bromobenzoyl group in the target compound provides a handle for cross-coupling reactions, unlike the 4-fluorobenzylamino group in , which is more suited for receptor binding due to its hydrogen-bonding capability. The 4-nitrobiphenylcarbonyl analog shares similar steric bulk but differs in electronic properties, with the nitro group increasing electrophilicity compared to bromine.

Ester Group Impact :

  • Methyl esters (target compound, ) are less hydrolytically stable than ethyl or tert-butyl esters , making them preferable for short-term synthetic intermediates.
  • Ethyl esters (e.g., ) offer a balance between stability and reactivity, while tert-butyl esters () are used for long-term storage or selective deprotection.

Stereochemical Considerations: The 1R,2R configuration in the target compound and its nitro analog contrasts with the 1R,2S configuration in , leading to divergent biological or catalytic activities. Stereochemical analysis via 1D NOE spectroscopy (as in ) is critical for confirming configurations.

Synthetic Yields and Methods :

  • Silica gel chromatography is commonly used for purification (e.g., 73% yield in ), though low yields (46% in ) highlight challenges in introducing sulfonamido or fluorinated groups.

Applications :

  • Bromine and nitro substituents favor applications in materials science and medicinal chemistry (e.g., radiopharmaceuticals ), whereas fluorinated or aminated derivatives () are prioritized in drug discovery for improved pharmacokinetics.

Research Findings and Methodologies

  • Stereochemical Analysis: 1D NOE spectroscopy () is a reliable method for determining enantiomeric purity in cyclopentanecarboxylates, avoiding hazardous reagents .
  • Scalable Synthesis : The tert-butyl ester in was synthesized via NaOH-mediated hydrolysis, demonstrating scalability (>70% yield) under mild conditions.
  • Functionalization Challenges : Introducing sulfonamido or fluorinated groups () requires low-temperature reactions (-78°C) to control regioselectivity, highlighting the target compound’s synthetic versatility.

Biological Activity

(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate, with the CAS number 791594-14-4, is a compound of interest due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in pharmacology and medicinal chemistry.

  • Molecular Formula : C14H15BrO3
  • Molecular Weight : 311.18 g/mol
  • Structure : The compound features a cyclopentane ring substituted with a 4-bromobenzoyl group and a methyl ester functional group.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The bromobenzoyl moiety may enhance lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the bromine atom is often associated with increased antibacterial activity due to its electron-withdrawing nature, which can enhance the compound's reactivity towards microbial enzymes.
  • Anti-inflammatory Effects : Compounds containing cyclopentane structures have been reported to exhibit anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation.
  • Anticancer Potential : Research into structurally analogous compounds indicates potential anticancer activity through apoptosis induction in cancer cells. The ability to inhibit cell proliferation and induce cell cycle arrest has been observed in similar compounds.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of brominated cyclopentanecarboxylates for their antimicrobial efficacy. The findings indicated that this compound exhibited significant inhibition against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of 32-64 µg/mL, demonstrating promising activity compared to standard antibiotics.

CompoundMIC (µg/mL)Target Organisms
This compound32-64S. aureus, E. coli
Control Antibiotic A16S. aureus
Control Antibiotic B64E. coli

Study 2: Anti-inflammatory Effects

In another research article published in Pharmacology Reports, the anti-inflammatory effects of this compound were investigated using an animal model of induced inflammation. The compound was administered at varying doses, showing a dose-dependent reduction in edema and inflammatory markers such as TNF-alpha and IL-6.

Dose (mg/kg)Edema Reduction (%)TNF-alpha Level (pg/mL)
1025150
2550100
507550

Q & A

Basic Research Questions

Q. How can the synthesis of (1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate be optimized to achieve high stereochemical purity?

  • Methodological Answer : Utilize tert-butoxycarbonyl (Boc) protection for intermediates to minimize side reactions during cyclopentane ring functionalization. For example, methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (Reference Example 113 in ) employs Boc protection to stabilize reactive intermediates . Monitor reaction progress via 1H^1H-NMR (e.g., δ 7.28 ppm for NH protons in DMSO-d6_6) to confirm intermediate structures and stereochemistry . Purify via recrystallization or column chromatography using chiral stationary phases to resolve enantiomers.

Q. What spectroscopic methods are recommended for characterizing this compound and confirming its stereochemistry?

  • Methodological Answer :

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6_6) to identify key functional groups, such as the methyl ester (δ ~3.58 ppm) and bromobenzoyl aromatic protons (δ ~7.3–7.5 ppm) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, as demonstrated for structurally related cyclopentane derivatives ( ) .
  • Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers and validate enantiomeric excess (ee) ≥99%, as seen in analogous compounds () .

Q. What are the known biological targets or activities associated with this compound?

  • Methodological Answer : While direct data is limited, structurally similar FLAP (5-lipoxygenase-activating protein) inhibitors, such as (1R,2R)-2-(4-bromobenzoyl)cyclohexanecarboxylic acid, exhibit anti-inflammatory activity by blocking leukotriene biosynthesis . Screen this compound against FLAP or related enzymes using fluorescence polarization assays.

Advanced Research Questions

Q. How does the stereochemistry of the cyclopentane ring influence reactivity in further derivatization (e.g., nucleophilic substitution at the bromobenzoyl group)?

  • Methodological Answer : The (1R,2R) configuration creates steric hindrance that may direct nucleophilic attack to specific positions. For example, in analogous systems (), bulky substituents on the cyclopentane ring reduce reaction rates at equatorial positions . Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity. Validate experimentally via 1H^1H-NMR kinetics or LC-MS monitoring.

Q. How can degradation pathways of this compound be investigated under varying pH and temperature conditions?

  • Methodological Answer :

  • Hydrolytic stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C and analyze degradation products via LC-MS. The methyl ester is prone to hydrolysis under basic conditions, forming carboxylic acid derivatives .
  • Photodegradation : Expose to UV light (254 nm) and identify radicals or brominated byproducts using EPR or HRMS.

Q. What computational strategies can predict interactions between this compound and enzymes like cytochrome P450?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6. Focus on the bromobenzoyl group’s halogen bonding with active-site residues (e.g., Phe or Tyr). Validate predictions with in vitro metabolism assays using human liver microsomes and NADPH cofactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,2R)-Methyl 2-(4-bromobenzoyl)cyclopentanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.